An In-Depth Technical Guide to the 1-Oxa-7-azaspiro[4.5]decane Scaffold: Synthesis, Characterization, and Therapeutic Applications
An In-Depth Technical Guide to the 1-Oxa-7-azaspiro[4.5]decane Scaffold: Synthesis, Characterization, and Therapeutic Applications
Introduction: Embracing Three-Dimensionality in Drug Discovery
In the landscape of medicinal chemistry, the quest for novel molecular architectures that can effectively and selectively interact with complex biological targets is perpetual. Spirocyclic scaffolds have emerged as a particularly compelling class of compounds, offering a rigid, three-dimensional framework that departs from the often-planar structures of traditional drug molecules. This inherent three-dimensionality allows for a more sophisticated exploration of chemical space, enabling the precise spatial orientation of functional groups to optimize interactions with protein binding pockets.[1]
Among these, the 1-Oxa-7-azaspiro[4.5]decane core, which features a tetrahydrofuran ring and a piperidine ring fused at a common carbon atom, represents a versatile and privileged scaffold.[2] Its unique conformational rigidity and the strategic placement of heteroatoms provide an exceptional platform for the development of novel therapeutics. Derivatives of this scaffold have demonstrated a remarkable breadth of biological activities, showing promise as potent agents in oncology, for treating neurodegenerative diseases, and for modulating key central nervous system receptors. This guide provides a comprehensive technical overview of the 1-Oxa-7-azaspiro[4.5]decane scaffold, from its fundamental properties and synthesis to its characterization and diverse therapeutic applications.
Nomenclature and Physicochemical Properties
The systematic naming of spiro compounds is governed by IUPAC rules, which provide a precise description of the molecular architecture. For the title compound, "spiro" indicates the shared carbon atom. The numbers in brackets, [4.5], denote the number of atoms in each ring linked to the central spiroatom, excluding the spiroatom itself. "Decane" signifies a total of ten atoms in the bicyclic system, while "1-Oxa" and "7-aza" specify the positions of the oxygen and nitrogen heteroatoms, respectively.[1] It is crucial for researchers to be precise with nomenclature, as various isomers exist with distinct properties and biological activities, such as 1-Oxa-4-azaspiro[4.5]decane and 1-Oxa-8-azaspiro[4.5]decane.[3][4]
The fundamental properties of the parent scaffold are summarized below.
| Property | Value | Source |
| Molecular Formula | C₈H₁₅NO | PubChem[5] |
| Molecular Weight | 141.21 g/mol | PubChem[5] |
| IUPAC Name | 1-oxa-7-azaspiro[4.5]decane | PubChem[5] |
| InChIKey | BLXRCCOYFVHFFD-UHFFFAOYSA-N | PubChem[5][6] |
| SMILES | C1CC2(CCCO2)CNC1 | PubChem[5][6] |
| Predicted XLogP | 0.5 | PubChem[6] |
| CAS Number | 63766-56-3 | PubChem[5] |
Synthetic Strategies: Constructing the Spirocyclic Core
The synthesis of the 1-oxa-7-azaspiro[4.5]decane core and its derivatives is a testament to the ingenuity of modern organic chemistry. The choice of synthetic route is often dictated by the desired substitution pattern, stereochemistry, and the need for scalability.
Key Synthetic Approaches
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Classical Cyclization Methods : A foundational approach involves the reaction of a cyclic ketone with a bifunctional linear precursor. For instance, derivatives of the related 1-oxa-7-thia-4-azaspiro[4.5]decane system have been synthesized by reacting a keto sulfone with N-substituted 2-aminoethanols, demonstrating a straightforward pathway to spiro-heterocycles.[7]
-
Advanced Catalysis : Modern catalysis offers elegant and highly efficient routes. A diastereoselective Au/Pd relay catalytic tandem cyclization has been developed to produce dearomatic 2-oxa-7-azaspiro[4.5]decane derivatives.[8] This method involves the generation of a furan-derived azadiene followed by a [4+2] cycloaddition, proceeding under mild conditions with high diastereoselectivity.[8] The causality behind using a relay catalysis system lies in the sequential activation of different functionalities by distinct catalysts, enabling a complex transformation in a single pot that would otherwise require multiple steps.
-
Flow Chemistry for Enhanced Safety and Scale-Up : The synthesis of amine-substituted spirocycles often involves energetic intermediates, such as azides, which can pose significant safety risks at a large scale. An internal project team successfully implemented a flow chemistry approach to synthesize a 1-oxa-8-azaspiro[4.5]decan-3-amine template.[9] This strategy limits the in-situ concentration of the potentially hazardous azide intermediate during an SN2 reaction, followed by a continuous Staudinger reduction. This self-validating system ensures that the hazardous material is consumed as it is generated, mitigating the risk of accumulation and thermal runaway, a critical consideration for process safety and industrial application.[9]
Caption: Flow chemistry workflow for safer synthesis.
Experimental Protocol: Synthesis of (±)-tert-Butyl 3-Amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
This protocol is adapted from a demonstrated scalable synthesis and highlights the practical application of the azide-Staudinger route.[9]
-
Azide Formation : Dissolve the bromide precursor, tert-butyl 3-bromo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate (1.0 eq), in dimethyl sulfoxide (DMSO).
-
Add sodium azide (1.2 eq) to the solution.
-
Heat the reaction mixture at 50 °C for 24 hours, monitoring by GC-MS for the disappearance of the starting material and formation of the azide intermediate. The rationale for this temperature is to provide sufficient thermal energy to overcome the activation barrier of the SN2 reaction without promoting significant decomposition of the azide.
-
Upon completion, dilute the reaction mixture with water and extract the crude azide product into 2-methyltetrahydrofuran (2-MeTHF). This solution is used directly in the next step without isolation to minimize handling of the energetic azide.
-
Staudinger Reduction : To the crude azide solution in 2-MeTHF, add water followed by triphenylphosphine (1.1 eq).
-
Stir the resulting biphasic mixture vigorously at room temperature for 15 hours. The reduction is typically exothermic and proceeds smoothly at ambient temperature.
-
Upon completion, the desired amine product can be isolated and purified using standard techniques such as acid-base extraction and crystallization.
Structural and Conformational Analysis
The therapeutic efficacy of spirocyclic compounds is intrinsically linked to their well-defined three-dimensional structure. Characterizing this conformation is therefore not merely an academic exercise but a critical step in understanding structure-activity relationships (SAR).
-
Spectroscopic Characterization : Standard techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable for confirming the core structure and connectivity.[10][11]
-
Conformational Preference : The piperidine ring typically adopts a chair conformation, while the tetrahydrofuran ring can exist in envelope or twist forms. The overall conformational landscape is influenced by the substituents on the rings.[2]
-
Computational and Crystallographic Insight : While NMR provides solution-state information, a complete understanding often requires a synergistic approach. Quantum mechanical calculations, such as Density Functional Theory (DFT), are used to calculate the energies of different possible conformations.[2] These calculated parameters can be compared with experimental NMR data to identify the predominant conformer. For unambiguous determination of absolute configuration and solid-state conformation, single-crystal X-ray analysis is the gold standard, as was used to determine the S-configuration of an active M1 muscarinic agonist derivative.[2][12]
Therapeutic Applications and Biological Activity
The 1-Oxa-7-azaspiro[4.5]decane scaffold and its close isomers are privileged structures that have been successfully incorporated into a wide array of biologically active agents.
Oncology
-
KRAS-G12D Inhibition : The KRAS-G12D mutation is a notorious driver in many cancers, and targeting it has been a significant challenge. In a landmark study, a multidisciplinary approach combining machine learning with synthetic chemistry led to the identification of 1-oxa-3,7-diazaspiro[4.5]decan-2-one derivatives as potent and selective KRAS-G12D inhibitors. Two lead compounds, HDB-2 and HDB-3, exhibited nanomolar IC₅₀ values and strong protein binding affinity, marking them as highly promising anticancer agents.[13]
-
General Antitumor Activity : By hybridizing the spirocycle with a quinone scaffold, a series of 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives were synthesized.[14] These compounds displayed potent cytotoxicity against human lung (A549), breast (MDA-MB-231), and cervical (HeLa) cancer cell lines. The most potent analog, compound 11h , showed IC₅₀ values as low as 80 nM, making it a strong candidate for further preclinical development.[14]
Caption: Inhibition of the KRAS-G12D signaling pathway.
Neurodegenerative Diseases & CNS Disorders
The blood-brain barrier (BBB) presents a formidable challenge for drug delivery to the central nervous system. The physicochemical properties of spirocyclic systems can be tuned to enhance BBB penetration, making them attractive for neurological targets.
-
Sigma-1 (σ₁) Receptor Ligands : The σ₁ receptor is a chaperone protein implicated in various neurological and psychiatric disorders, making it a high-value target.[15] A series of 1-oxa-8-azaspiro[4.5]decane derivatives were designed and synthesized, exhibiting nanomolar affinity for σ₁ receptors with moderate to good selectivity over σ₂ receptors.[4] One promising compound was radiolabeled with Fluorine-18, and PET imaging studies in mice demonstrated high initial brain uptake and specific binding in σ₁ receptor-rich regions, validating its potential as a brain imaging agent.[4]
-
Muscarinic M1 Agonists : The M1 muscarinic receptor is a key target for the symptomatic treatment of dementia in Alzheimer's disease. Systematic modification of a 2,8-dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one lead compound yielded derivatives with preferential affinity for M1 over M2 receptors.[12] Notably, these compounds exhibited potent antiamnesic activity in rat models with a favorable separation from cholinergic side effects, and one candidate, (-)-29, was selected for further clinical studies.[12]
Summary of Biological Activities
| Scaffold Derivative | Biological Target | Key Result | Therapeutic Area |
| 1-Oxa-3,7-diazaspiro[4.5]decan-2-one | KRAS-G12D | Nanomolar IC₅₀ values | Oncology[13] |
| 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione | N/A (Cytotoxicity) | IC₅₀ = 0.08 µM (MDA-MB-231) | Oncology[14] |
| 1-Oxa-8-azaspiro[4.5]decane | Sigma-1 (σ₁) Receptor | Kᵢ = 0.47 - 12.1 nM | Neuroimaging[4] |
| 2,8-Dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane | Muscarinic M1 Receptor | Partial Agonist; Potent antiamnesic activity | Alzheimer's Disease[12] |
Future Perspectives
The 1-Oxa-7-azaspiro[4.5]decane scaffold and its isomers have firmly established their value in modern drug discovery. The rigid, three-dimensional framework provides a robust starting point for creating molecules with high affinity and selectivity for challenging biological targets. Future research will likely focus on several key areas:
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Expansion of Chemical Space : Exploring novel and more complex substitution patterns on the spirocyclic core to probe new interactions with biological targets.
-
New Therapeutic Targets : Applying libraries based on this scaffold to a broader range of disease targets, including inflammatory and metabolic disorders.
-
Stereoselective Synthesis : Developing more efficient and scalable stereoselective synthetic routes to access enantiomerically pure compounds, which is often critical for optimizing efficacy and reducing off-target effects.
-
Fragment-Based Drug Design : Utilizing the core scaffold as a rigid anchor in fragment-based approaches to build highly potent and specific inhibitors.
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